Mass Spectrometric Differentiation: +6.03 Da Isotopic Shift Enables Distinct SIL-IS Transition Channel
The target compound 4-Bromo-3,5-dimethoxybenzenemethanol-d6 (C₉H₅D₆BrO₃, monoisotopic mass 253.12 Da) exhibits a +6.03 Da mass shift relative to its non-deuterated parent 4-Bromo-3,5-dimethoxybenzyl alcohol (C₉H₁₁BrO₃, monoisotopic mass 247.09 Da) [1]. This mass difference exceeds the minimum recommended 3 Da separation for reliable SIL-IS operation in LC-MS/MS, ensuring the deuterated internal standard signal does not overlap with the analyte's natural isotopic envelope [2]. In contrast, a structural analog IS such as 4-bromo-3,5-dimethoxybenzaldehyde (MW 245.06) would require a different MS transition entirely and would not co-elute, compromising matrix-effect compensation [3].
| Evidence Dimension | Monoisotopic molecular mass (Da) and nominal mass shift for MS differentiation |
|---|---|
| Target Compound Data | 253.12 Da (C₉H₅D₆BrO₃); six deuterium atoms at methoxy positions |
| Comparator Or Baseline | 247.09 Da (C₉H₁₁BrO₃, non-deuterated parent, CAS 61367-62-2) |
| Quantified Difference | +6.03 Da mass shift; > 3 Da minimum threshold for distinct MS channel |
| Conditions | Monoisotopic mass calculation based on molecular formula; applicable to ESI-MS and EI-MS ionization modes. |
Why This Matters
A mass shift ≥3 Da is a practical requirement for deuterated internal standards to avoid isotopic cross-talk with the unlabeled analyte, and the +6 Da shift of this compound provides robust channel separation for quantitative LC-MS/MS method development.
- [1] Pharmaffiliates. 4-Bromo-3,5-dimethoxybenzenemethanol-d6 (PA STI 014690). CAS 2733270-98-7. Molecular form: C₉H₅D₆BrO₃, Mol. Weight: 253.12. Alternate CAS Number: 692205-49-5 (Unlabeled). View Source
- [2] ResolveMass Laboratories. Designing Stable Isotope Labeled Internal Standards: Best Practice Guidance. LinkedIn. 2024. Recommends ≥3 Da mass shift to avoid isotopic interference. View Source
- [3] Stokvis E, Rosing H, López-Lázaro L, Schellens JH, Beijnen JH. Switching from an analogous to a stable isotopically labeled internal standard for the LC-MS/MS quantitation of the novel anticancer drug Kahalalide F significantly improves assay performance. Biomed Chromatogr. 2004;18(6):400-402. doi:10.1002/bmc.392. PMID: 15273981. View Source
